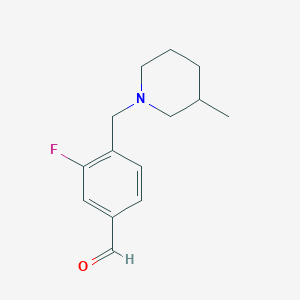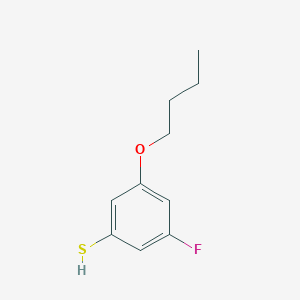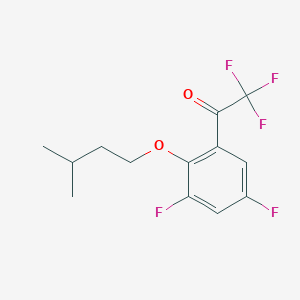
3-Bromo-2',3'-dimethylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2’,3’-dimethylbiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom and two methyl groups attached to the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-2’,3’-dimethylbiphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For 3-Bromo-2’,3’-dimethylbiphenyl, the reaction would involve the coupling of 3-bromo-2-methylbenzoic acid with a phenylboronic acid derivative under mild conditions, such as 10-150°C for 1-12 hours in the presence of a base .
Industrial Production Methods
Industrial production of 3-Bromo-2’,3’-dimethylbiphenyl may also utilize the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting the temperature, reaction time, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2’,3’-dimethylbiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding biphenyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used under mild conditions.
Major Products
Substitution: Products include various substituted biphenyl derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include the corresponding biphenyl derivative without the bromine atom.
Scientific Research Applications
3-Bromo-2’,3’-dimethylbiphenyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Pharmaceutical Research: It may be used in the synthesis of potential drug candidates or as a building block for biologically active compounds.
Chemical Biology: It can be used in the study of biological pathways and mechanisms by serving as a probe or a ligand.
Mechanism of Action
The mechanism of action of 3-Bromo-2’,3’-dimethylbiphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3’,4’-dimethylbiphenyl
- 4-Bromo-2’,3’-dimethylbiphenyl
- 3-Chloro-2’,3’-dimethylbiphenyl
Uniqueness
3-Bromo-2’,3’-dimethylbiphenyl is unique due to the specific positioning of the bromine atom and the methyl groups on the biphenyl structure. This unique arrangement can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(3-bromophenyl)-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(15)9-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGTZSWAFAWVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(iso-Pentylthio)phenyl]ethanol](/img/structure/B8001457.png)


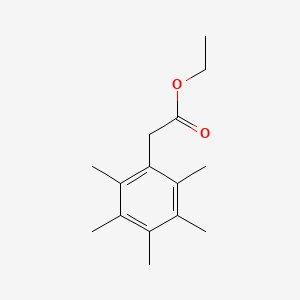

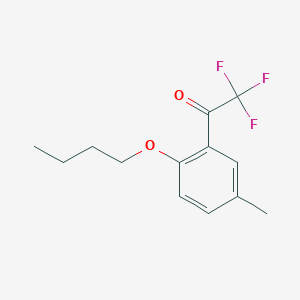


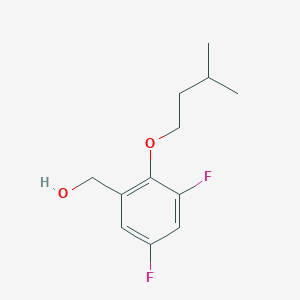
![3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol](/img/structure/B8001514.png)
